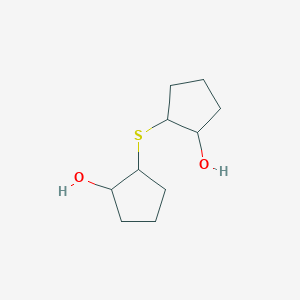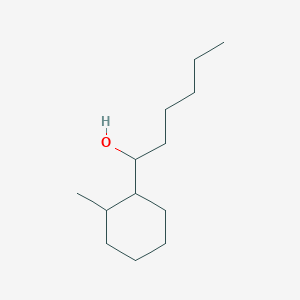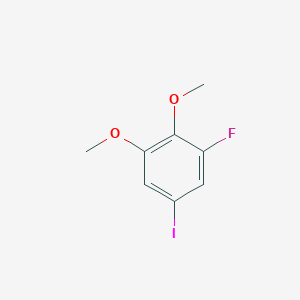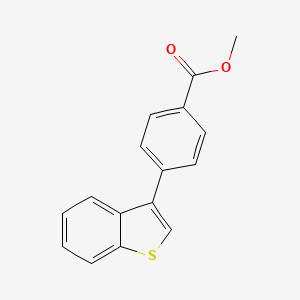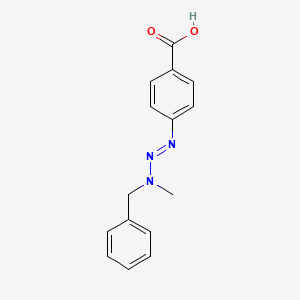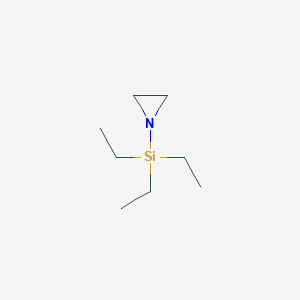
Aziridine, 1-(triethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridine, 1-(triethylsilyl)- is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the triethylsilyl group enhances the stability and reactivity of the aziridine ring, making it a valuable intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Aziridine, 1-(triethylsilyl)- can be synthesized through several methods. One common approach involves the reaction of aziridine with triethylsilyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of aziridine, 1-(triethylsilyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
化学反应分析
Types of Reactions
Aziridine, 1-(triethylsilyl)- undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of a wide range of products .
Common Reagents and Conditions
Nucleophilic Ring-Opening Reactions: These reactions often involve nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidation of aziridine, 1-(triethylsilyl)- can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Substitution Reactions: Substitution reactions involve the replacement of the triethylsilyl group with other functional groups.
Major Products Formed
The major products formed from the reactions of aziridine, 1-(triethylsilyl)- include a variety of amines, alcohols, and other nitrogen-containing compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
科学研究应用
Aziridine, 1-(triethylsilyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Aziridine, 1-(triethylsilyl)- and its derivatives have shown promise in the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, aziridine compounds are used in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of aziridine, 1-(triethylsilyl)- involves its ability to undergo nucleophilic ring-opening reactions. The strained three-membered ring is highly reactive towards nucleophiles, leading to the formation of various products. This reactivity is exploited in synthetic chemistry to create complex molecules with desired functionalities .
相似化合物的比较
Aziridine, 1-(triethylsilyl)- can be compared with other similar compounds such as:
Oxirane (Epoxide): Aziridine is similar to oxirane, but the presence of nitrogen in aziridine makes it more nucleophilic and reactive towards electrophiles.
The uniqueness of aziridine, 1-(triethylsilyl)- lies in its high reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
15000-97-2 |
|---|---|
分子式 |
C8H19NSi |
分子量 |
157.33 g/mol |
IUPAC 名称 |
aziridin-1-yl(triethyl)silane |
InChI |
InChI=1S/C8H19NSi/c1-4-10(5-2,6-3)9-7-8-9/h4-8H2,1-3H3 |
InChI 键 |
RHZOSOUAKXHQAP-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)N1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
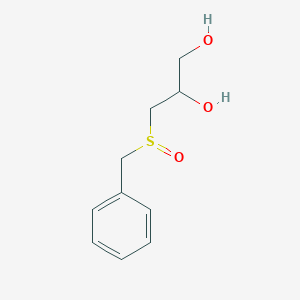
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)
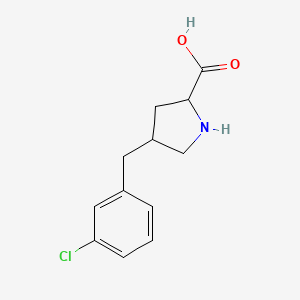
![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)
![N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline](/img/structure/B13998802.png)
